![molecular formula C21H20N4O3S B2974420 (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one CAS No. 332109-57-6](/img/structure/B2974420.png)
(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one
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Description
(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one, commonly known as BPT, is a heterocyclic compound that has gained significant attention in scientific research. BPT belongs to the family of thiazole derivatives and is synthesized through a multi-step process.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Recent studies have shown that thiazolidinone derivatives, closely related to the chemical structure of interest, exhibit significant antimicrobial and antifungal properties. For instance, compounds synthesized from 2-amino-5-nitrothiazole demonstrated notable antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014). Additionally, 4-thiazolidinone derivatives prepared from biphenyl-4-carboxylic acid showed significant biological activity against various Gram-negative and Gram-positive bacteria and fungal strains (Deep et al., 2014).
Anticancer Activity
Benzothiazole derivatives have been identified as promising anticancer agents. Research has highlighted the synthesis of new benzothiazole acylhydrazones that investigate their potential anticancer activity. These compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating the potential of benzothiazole and thiazolidinone derivatives in anticancer therapy (Osmaniye et al., 2018). Another study synthesized 4-thiazolidinone derivatives and evaluated their antimicrobial and anticancer potentials, identifying compounds with significant anticancer activity (Deep et al., 2016).
Neuroprotective Activity
Edaravone derivatives containing a benzylpiperazine moiety, related to the chemical structure , have been synthesized and evaluated for their neuroprotective activities. These compounds showed significant protective effects against cellular damage and acute cerebral ischemia, suggesting their potential as neuroprotective agents for treating cerebral ischemic stroke (Gao et al., 2022).
Anticonvulsant Activity
New benztriazoles with mercapto-triazole and heterocycle substituents have been synthesized and evaluated for their anticonvulsant activity. Among these, specific compounds demonstrated potent anticonvulsant activity with low neurotoxicity, indicating their potential as anticonvulsant agents (Liu et al., 2016).
properties
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20-19(14-17-7-4-8-18(13-17)25(27)28)29-21(22-20)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUHTMHJNFSEB-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one |
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